molecular formula C38H59F18NO8P+ B1247440 10-(Perfluorobutyl)decyl phosphatidylcholine

10-(Perfluorobutyl)decyl phosphatidylcholine

Cat. No.: B1247440
M. Wt: 1030.8 g/mol
InChI Key: IHPBOVQCHVYNKK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

10-(perfluorobutyl)decyl phosphatidylcholine is an organofluorine compound and a phosphatidylcholine(1+).

Scientific Research Applications

Interaction with Dipalmitoylphosphatidylcholine

Research has explored the mixing behavior of fluorocarbon alcohols like 10-(perfluorohexyl)-decanol with dipalmitoylphosphatidylcholine (DPPC). This study is significant for novel pulmonary drug delivery methods and other biomedical applications. It was found that fluorinated alcohols like 10-(perfluorohexyl)-decanol can mix with DPPC, affecting the phase transitions of DPPC bilayers. Such mixtures are partially miscible in biological mono- and bilayers, suggesting potential for biomedical applications (Lehmler & Bummer, 2005).

Involvement in Phospholipid Bilayers

Another study investigated the lateral distribution of pyrene-labeled phosphatidylcholine in different phosphatidylcholine bilayers. The research provided insights into excited-state fluorescence in phospholipid bilayers and the distribution of the probe within these bilayers. This study contributes to understanding the molecular behavior of phosphatidylcholines in bilayer environments (Hresko et al., 1986).

Synthesis of Unusual Macrocyclic and Bolaform Phosphatidylcholines

Research on the synthesis of unusual macrocyclic and bolaform phosphatidylcholines utilized 3-(4-methoxybenzyl)-sn-glycerol as a starting material. This study's implications lie in the potential creation of novel phosphatidylcholine molecules for various research and industrial applications (Hébert et al., 1992).

Interaction with Perfluorobutane Sulfonate

Research on the interaction between perfluorobutane sulfonate (PFBS) and model phosphatidylcholine lipid assemblies revealed that PFBS can disrupt different model lipid assemblies. This study suggests the potential toxicological impact of PFBS on human health and its interactions with lipid membranes (Oldham et al., 2012).

Properties

Molecular Formula

C38H59F18NO8P+

Molecular Weight

1030.8 g/mol

IUPAC Name

2-[2,3-bis(12,12,13,13,14,14,15,15,15-nonafluoropentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C38H58F18NO8P/c1-57(2,3)24-25-63-66(60,61)64-27-28(65-30(59)21-17-13-9-5-7-11-15-19-23-32(41,42)34(45,46)36(49,50)38(54,55)56)26-62-29(58)20-16-12-8-4-6-10-14-18-22-31(39,40)33(43,44)35(47,48)37(51,52)53/h28H,4-27H2,1-3H3/p+1

InChI Key

IHPBOVQCHVYNKK-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(Perfluorobutyl)decyl phosphatidylcholine
Reactant of Route 2
10-(Perfluorobutyl)decyl phosphatidylcholine
Reactant of Route 3
10-(Perfluorobutyl)decyl phosphatidylcholine
Reactant of Route 4
10-(Perfluorobutyl)decyl phosphatidylcholine
Reactant of Route 5
10-(Perfluorobutyl)decyl phosphatidylcholine
Reactant of Route 6
10-(Perfluorobutyl)decyl phosphatidylcholine

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